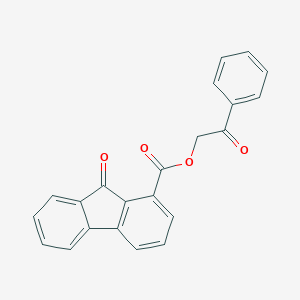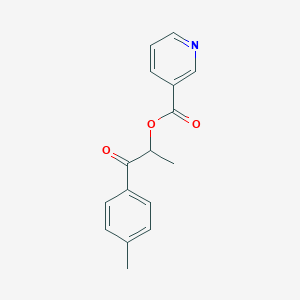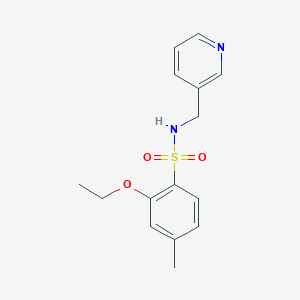amine CAS No. 898647-59-1](/img/structure/B500582.png)
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with ethoxy and dimethyl groups The oxolan-2-ylmethyl group is attached to the nitrogen atom of the sulfonamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine typically involves the following steps:
-
Formation of the Sulfonamide: : The initial step involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with oxolan-2-ylmethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Duration: Several hours to overnight.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Additionally, industrial processes would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy and dimethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.
Biological Studies: The compound can be used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes such as dihydropteroate synthase in bacteria. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine can be compared with other sulfonamide derivatives:
[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amine: Lacks the oxolan-2-ylmethyl group, which may affect its solubility and reactivity.
(2-Methoxy-4,5-dimethylphenyl)sulfonylamine: The methoxy group can influence the electronic properties of the compound, potentially altering its reactivity and biological activity.
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine: The absence of the oxolan ring may result in different steric and electronic effects, impacting the compound’s overall behavior.
Conclusion
(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Propiedades
IUPAC Name |
2-ethoxy-4,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-4-19-14-8-11(2)12(3)9-15(14)21(17,18)16-10-13-6-5-7-20-13/h8-9,13,16H,4-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSFFTHGEMGGCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Benzoylamino)phenyl]-2-oxoethyl 2-quinolinecarboxylate](/img/structure/B500507.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-fluorobenzoate](/img/structure/B500510.png)







